![molecular formula C5H11NO B1311284 Oxiranemethanamine, N,N-dimethyl- CAS No. 13222-40-7](/img/structure/B1311284.png)
Oxiranemethanamine, N,N-dimethyl-
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Overview
Description
Oxiranemethanamine, N,N-dimethyl-, also known as N,N-dimethyl-1-(oxiran-2-yl)methanamine, is a chemical compound with the molecular formula C5H11NO . It is also known by other synonyms such as 1-dimethylamino-2,3-epoxypropane, and dimethyl [(oxiran-2-yl)methyl]amine .
Molecular Structure Analysis
The molecular structure of Oxiranemethanamine, N,N-dimethyl- is represented by the InChI string: InChI=1S/C5H11NO/c1-6(2)3-5-4-7-5/h5H,3-4H2,1-2H3 . The compound has a molecular weight of 101.15 g/mol .Physical And Chemical Properties Analysis
Oxiranemethanamine, N,N-dimethyl- has a molecular weight of 101.15 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass is 101.084063974 g/mol .Scientific Research Applications
Synthesis of Heterocycles
This compound has been used as a building block for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic and fused heterocyclic derivatives . This makes it a valuable tool in the synthesis of complex organic molecules .
Biomedical Applications
The N,N-dimethyl analogues have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications . This opens up possibilities for the development of new therapeutic agents .
Production of α-Oximino Sulfonamides
The compound has been used in the highly atom-economical production of diverse α-oximino sulfonamides via direct photo-mediated radical relay oximinosulfonamidation of activated or unactivated alkenes . This process uses N-nitrosamines as bifunctional reagents, simultaneously generating aminyl radicals and NO radicals .
Surface Functionalization of Nanofibrillated Cellulose (NFC)
Reactive azide groups introduced on the surface of NFC by the etherification of 1-azido-2,3-epoxypropane in alkaline water/isopropanol-mixture at ambient temperature have been used for the amino functionalization of NFC . This process uses click-chemistry in aqueous reaction conditions .
Chemical Reactivity of N,N-Dimethylenamino Ketones
The compound has been used in the study of the chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles . This has led to recent developments in the utility of N,N-dimethyl enaminones .
Synthesis of Novel Disperse Colors
Enaminone derivatives produced by reacting para-methylacetophenone and para-nitroacetophenone with dimethylformamide dimethyl acetal have been used to create novel disperse colors by reacting enaminone derivatives with phenyldiazonium salt .
Mechanism of Action
Target of Action
It is known for its reactivity with amines , suggesting that it may interact with amine groups in biological systems
Mode of Action
Given its reactivity with amines , it is plausible that it forms covalent bonds with amine groups, altering their function. The exact changes resulting from this interaction would depend on the specific targets involved.
Biochemical Pathways
Its interaction with amines suggests that it could potentially affect pathways involving proteins or other molecules with amine groups. The downstream effects would depend on the specific targets and pathways involved.
Result of Action
Given its reactivity with amines , it could potentially alter the function of proteins or other molecules with amine groups, leading to changes at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Oxiranemethanamine, N,N-dimethyl-. Factors such as pH, temperature, and the presence of other molecules could affect its reactivity with amines and thus its overall action.
properties
IUPAC Name |
N,N-dimethyl-1-(oxiran-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-6(2)3-5-4-7-5/h5H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJYXMZUQAMMKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444589 |
Source
|
Record name | Oxiranemethanamine, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxiranemethanamine, N,N-dimethyl- | |
CAS RN |
13222-40-7 |
Source
|
Record name | Oxiranemethanamine, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Dimethyl-1-oxiran-2-ylmethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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